1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2,5-dimethyl-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2,5-dimethyl-, dimethyl ester is a complex organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2,5-dimethyl-, dimethyl ester typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of butyl and dimethyl-substituted pyrrole derivatives, followed by esterification with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions, including temperature, solvent, and reaction time, are carefully optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using continuous flow reactors or batch reactors. The choice of reactor type depends on factors such as reaction kinetics, heat transfer, and the desired production scale. Industrial processes often employ advanced purification techniques, such as distillation or chromatography, to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2,5-dimethyl-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride, nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted pyrroles.
Scientific Research Applications
1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2,5-dimethyl-, dimethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2,5-dimethyl-, dimethyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships help elucidate its mode of action and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester: Similar in structure but with different substituents, leading to variations in chemical properties and applications.
1H-Pyrrole-3,4-dicarboxylic acid, 1-benzoyl-2,5-dihydro-2,5-diphenyl-, dimethyl ester:
Uniqueness
1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2,5-dimethyl-, dimethyl ester stands out due to its specific combination of butyl and dimethyl groups, which impart unique chemical properties and potential applications. Its versatility in undergoing various chemical reactions and its potential in scientific research make it a valuable compound in the field of organic chemistry.
Properties
CAS No. |
162151-93-1 |
---|---|
Molecular Formula |
C14H21NO4 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
dimethyl 1-butyl-2,5-dimethylpyrrole-3,4-dicarboxylate |
InChI |
InChI=1S/C14H21NO4/c1-6-7-8-15-9(2)11(13(16)18-4)12(10(15)3)14(17)19-5/h6-8H2,1-5H3 |
InChI Key |
PHRYAGCZLNCWSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C(C(=C1C)C(=O)OC)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.